3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoic acid chemical properties
3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoic acid chemical properties
An In-Depth Technical Guide to (2E)-3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoic Acid: Properties, Synthesis, and Applications
Abstract
(2E)-3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoic acid is a bifunctional organic molecule that incorporates the privileged 2,3-dihydrobenzofuran scaffold and a propenoic acid moiety, a structure reminiscent of cinnamic acid. This unique combination of a constrained heterocyclic system and a reactive α,β-unsaturated carboxylic acid makes it a valuable building block in medicinal chemistry and materials science. The dihydrobenzofuran core is prevalent in numerous natural products and pharmacologically active compounds, known for a wide spectrum of biological activities including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2] The propenoic acid tail, on the other hand, offers a versatile handle for chemical modification and polymerization. This guide provides a comprehensive overview of the core chemical properties, a validated synthetic pathway, characterization data, and potential applications for this compound, tailored for researchers and drug development professionals.
Physicochemical and Structural Properties
(2E)-3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoic acid is typically available as a faint yellow or off-white solid.[3] Its structural integrity is defined by a planar aromatic ring fused to a five-membered dihydrofuran ring, with a trans-configured propenoic acid sidechain at the 5-position.
Chemical Identifiers
The compound is registered under multiple CAS numbers, which most commonly distinguish between the unspecified stereoisomer and the confirmed (2E)- or trans-isomer. For research and development, the (2E)-isomer is the most relevant due to its defined geometry.
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Primary IUPAC Name: (2E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid[4]
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Synonyms: (E)-3-(2,3-dihydrobenzofuran-5-yl)acrylic acid, 3-(2,3-Dihydrobenzofuran-5-yl)propenoic acid[4]
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CAS Number (Unspecified): 198707-57-2[5]
Core Physicochemical Data
The following table summarizes the key quantitative properties of the compound. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source(s) |
| Molecular Weight | 190.20 g/mol | [3][6] |
| Melting Point | 170-173 °C | [6] |
| Boiling Point (Predicted) | 379.8 °C at 760 mmHg | [6] |
| Physical Form | Solid | |
| Appearance | Faint yellow solid | [3] |
| Purity (Typical) | >95-98% | [3][5] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [6] |
| XLogP3-AA (Predicted) | 1.7 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Synthesis and Purification
While 3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoic acid is commercially available, an understanding of its synthesis is crucial for derivatization and scale-up studies. A robust and common method for preparing cinnamic acid analogues is the Doebner modification of the Knoevenagel condensation . This pathway offers high yields and stereoselectivity for the desired (E)-isomer.
The logical pathway involves the formylation of 2,3-dihydrobenzofuran to produce the key aldehyde intermediate, which is then condensed with malonic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,3-Dihydrobenzofuran-5-carbaldehyde (Intermediate)
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Reagent Preparation: In a three-necked flask equipped with a dropping funnel and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 10°C. Rationale: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]Cl, in situ. Careful temperature control prevents degradation.
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Electrophilic Aromatic Substitution: Stir the mixture for 30 minutes, then add a solution of 2,3-dihydrobenzofuran (1 eq.) in a minimal amount of DMF dropwise.
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Reaction: Allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring by TLC until the starting material is consumed. Rationale: The electron-rich dihydrobenzofuran ring undergoes electrophilic substitution, primarily at the para-position (C5) due to activation from the ether oxygen.
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Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7.
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Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude aldehyde by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate.
Step 2: Synthesis of (2E)-3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoic Acid
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Reaction Setup: To a solution of 2,3-dihydrobenzofuran-5-carbaldehyde (1 eq.) in pyridine (5-10 vol), add malonic acid (1.5 eq.) and a catalytic amount of piperidine (0.1 eq.). Rationale: Pyridine acts as both the solvent and base. Piperidine is a more effective basic catalyst that facilitates the initial Knoevenagel condensation. Malonic acid serves as the nucleophilic methylene component.
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Condensation & Decarboxylation: Heat the mixture to reflux (around 90-100°C) for 3-5 hours. The reaction progress can be monitored by observing CO₂ evolution. Rationale: The initial condensation product is a dicarboxylic acid which readily undergoes decarboxylation at elevated temperatures to yield the thermodynamically stable (E)-propenoic acid.
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Work-up: After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This protonates the carboxylate and precipitates the product.
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Purification: Filter the resulting solid, wash thoroughly with cold water, and dry. For high purity, recrystallize the crude product from an ethanol/water mixture.[8] Rationale: Recrystallization removes residual starting materials and side products, yielding a crystalline solid with a sharp melting point.
Spectroscopic and Analytical Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. While specific spectra are proprietary to suppliers, the expected characteristics can be reliably predicted.
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¹H NMR (400 MHz, DMSO-d₆):
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Carboxylic Acid (1H): A broad singlet at ~12.3 ppm.
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Vinyl Protons (2H): Two doublets. The proton α to the carbonyl (C2-H) at ~6.3-6.5 ppm and the β-proton (C3-H) at ~7.5-7.7 ppm. A large coupling constant (J ≈ 15-16 Hz) confirms the (E)-stereochemistry.
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Aromatic Protons (3H): Signals in the range of ~6.8-7.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
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Dihydrofuran Protons (4H): Two triplets in the aliphatic region: -OCH₂- at ~4.5 ppm and -ArCH₂- at ~3.2 ppm.
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¹³C NMR (100 MHz, DMSO-d₆):
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Carbonyl Carbon: ~168 ppm.
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Alkene Carbons: ~120-145 ppm.
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Aromatic Carbons: ~110-160 ppm (including two quaternary carbons attached to oxygen).
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Aliphatic Carbons: ~71 ppm (-OCH₂-) and ~29 ppm (-ArCH₂-).
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Infrared (IR) Spectroscopy (KBr Pellet):
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1700 cm⁻¹.
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C=C Stretch (Alkene & Aromatic): Peaks in the 1600-1640 cm⁻¹ region.
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C-O Stretch (Ether): Strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹.
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Mass Spectrometry (MS):
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Electrospray Ionization (ESI-): Expected [M-H]⁻ ion at m/z 189.05.
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Electron Impact (EI+): Expected molecular ion [M]⁺ at m/z 190.06.
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Chemical Reactivity and Potential Applications
The molecule's dual functionality dictates its reactivity and utility. The dihydrobenzofuran core provides a stable scaffold, while the propenoic acid group is a site for diverse chemical transformations.
Reactivity Profile
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Carboxylic Acid Group: This group can undergo standard transformations such as esterification (with alcohols under acidic catalysis) and amidation (with amines using coupling agents like EDC/HOBt), enabling linkage to other molecules or polymer backbones.[9]
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Alkene Double Bond: The conjugated double bond is susceptible to reduction (e.g., catalytic hydrogenation to the corresponding propanoic acid), addition reactions (e.g., halogenation), and conjugate (Michael) addition by nucleophiles.
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Aromatic Ring: The benzofuran ring can undergo further electrophilic aromatic substitution, although the existing substituents will direct incoming electrophiles.
Potential Applications in Research and Development
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Medicinal Chemistry Scaffold: Benzofuran derivatives are known to possess a wide array of biological activities.[1][2] This compound serves as an excellent starting point for creating libraries of novel compounds for drug screening. For instance, related dihydrobenzofuran structures have been investigated as ligands for serotonin receptors (5-HT2A/2C), suggesting potential applications in neuroscience.[10]
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Fragment-Based Drug Design (FBDD): The molecule combines two important pharmacophores. It can be used in FBDD screening to identify interactions with biological targets, with subsequent optimization via its reactive handles.
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Materials Science: As a derivative of cinnamic acid, it can be used as a monomer for creating novel polymers and photoresist materials, where the dihydrobenzofuran moiety can tune properties like refractive index and thermal stability.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The compound is classified as an irritant and is harmful if ingested.
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GHS Hazard Classification:
| Hazard Code | Description | Pictogram |
| H302 | Harmful if swallowed | GHS07 (Harmful) |
| H315 | Causes skin irritation | GHS07 (Harmful)[4][6] |
| H319 | Causes serious eye irritation | GHS07 (Harmful)[4] |
| H335 | May cause respiratory irritation | GHS07 (Harmful)[4] |
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Recommended Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
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Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C, protected from light and moisture, is recommended.
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One Pot Synthesis of 2(3H) Benzofuranones. Taylor & Francis Online. [Link]
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Synthesis and Pharmacological Characterization of a Series of Geometrically Constrained 5-HT2A/2C Receptor Ligands. Journal of Medicinal Chemistry, ACS Publications. [Link]
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(2E)-3-(2,3-Dihydro-1-benzofuran-5-yl)acrylic acid. Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. [Link]
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3-(2,3-Dihydrobenzofuran-5-yl)-2-propenoic acid - CS-M3381. ChemStores. [Link]
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